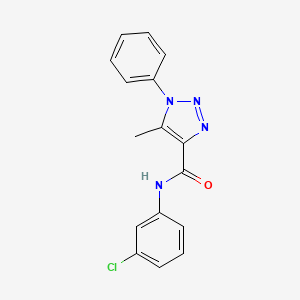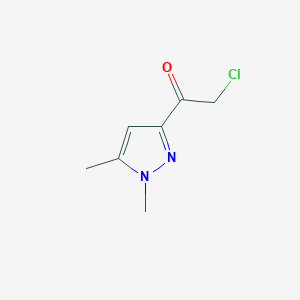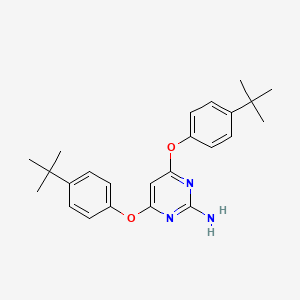![molecular formula C12H11BrO B2593744 [1-(Bromomethyl)naphthalen-2-yl]methanol CAS No. 2060057-94-3](/img/structure/B2593744.png)
[1-(Bromomethyl)naphthalen-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(Bromomethyl)naphthalen-2-yl]methanol” is a chemical compound with the CAS Number: 2060057-94-3. It has a molecular weight of 251.12 . The IUPAC name for this compound is (1-(bromomethyl)naphthalen-2-yl)methanol .
Molecular Structure Analysis
The InChI code for “[1-(Bromomethyl)naphthalen-2-yl]methanol” is 1S/C12H11BrO/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6,14H,7-8H2 . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Antibacterial Activity
Overview: The antibacterial properties of compounds are crucial in the fight against infectious diseases. Let’s explore how [1-(Bromomethyl)naphthalen-2-yl]methanol contributes to this field.
Research Findings: A study evaluated the in vitro antibacterial activity of this compound against two clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213 (a reference strain). The results shed light on its potential as an antimicrobial agent .
Fluorescent Materials for Organic Light-Emitting Diodes (OLEDs)
Overview: Fluorescent materials play a pivotal role in OLEDs, enabling energy-efficient displays and lighting. Let’s see how [1-(Bromomethyl)naphthalen-2-yl]methanol contributes to this area.
Research Insights: Researchers have designed and synthesized novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives. These compounds, including [1-(Bromomethyl)naphthalen-2-yl]methanol, were explored as blue fluorescent emissive materials. Their UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry were studied, highlighting their potential for efficient blue OLEDs .
Fluorescence Probes
Overview: Fluorescence probes are valuable tools for detecting specific ions or molecules. Let’s explore how [1-(Bromomethyl)naphthalen-2-yl]methanol contributes to this field.
Noteworthy Study: A new fluorescence probe based on naphthalene, specifically 1-[(naphthalen-3-yl)methylthio]-2-[(naphthalen-6-yl)methylthio]-ethane, was synthesized. The absorption spectrum of this probe was influenced by externally added Ni²⁺. Such probes find applications in sensing and imaging .
Propriétés
IUPAC Name |
[1-(bromomethyl)naphthalen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6,14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXNGMFXCYPUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2593663.png)

![2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2593666.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2593669.png)



![8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2593674.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2593675.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2593678.png)

